molecular formula C13H17IN2O3 B2443545 Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate CAS No. 2219370-58-6

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Cat. No.: B2443545
CAS No.: 2219370-58-6
M. Wt: 376.194
InChI Key: GTWYFQQUWFLOIT-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and an iodine atom attached to a tetrahydro-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor naphthyridine compound, followed by esterification and hydroxylation reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce deiodinated compounds, and substitution can result in various functionalized derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
  • Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Uniqueness

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is unique due to the specific combination of functional groups and the tetrahydro-naphthyridine ring system. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-iodo-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)11(17)9(14)6-15-10/h6H,4-5,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWYFQQUWFLOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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